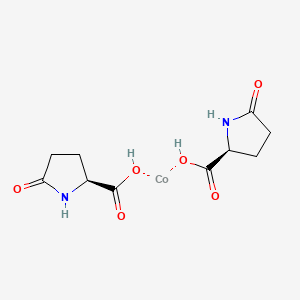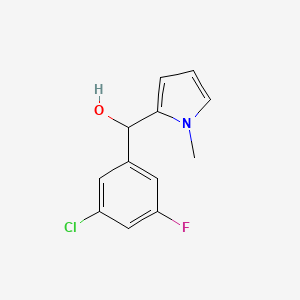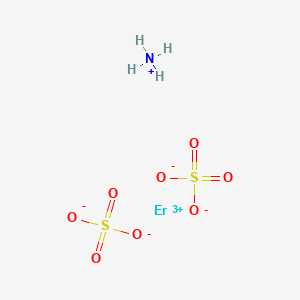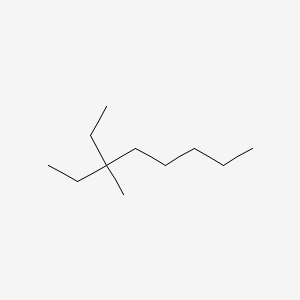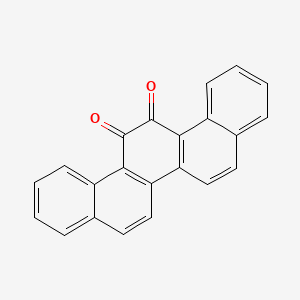
13,14-Picenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-Picenedione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12O2. It is a derivative of picene, consisting of five annulated phenyl rings arranged in a W-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Picenedione typically involves a three-step modification from 2-hydroxy-1-naphthaldehyde. The key intermediate is obtained through a series of reactions, including oxidation and cyclization .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 13,14-Picenedione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert the dione to diols or other reduced forms.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted picene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
13,14-Picenedione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 13,14-Picenedione involves its interaction with molecular targets and pathways in organic electronic devices. Its unique structure allows it to act as an organic p-channel semiconductor, facilitating charge transport in electronic devices. The incorporation of heteroatoms, such as nitrogen and chalcogens, into its structure can further modulate its electronic properties .
Vergleich Mit ähnlichen Verbindungen
Picene: The parent compound of 13,14-Picenedione, consisting of five annulated phenyl rings.
Quinoxaline: A nitrogen-containing heterocycle derived from picene.
[1,2,5]-Thiadiazole: A sulfur-containing heterocycle fused with picene.
Uniqueness: this compound is unique due to its specific arrangement of phenyl rings and the presence of two ketone groups at positions 13 and 14. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and optoelectronics .
Eigenschaften
CAS-Nummer |
24743-18-8 |
|---|---|
Molekularformel |
C22H12O2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
picene-13,14-dione |
InChI |
InChI=1S/C22H12O2/c23-21-19-15-7-3-1-5-13(15)9-11-17(19)18-12-10-14-6-2-4-8-16(14)20(18)22(21)24/h1-12H |
InChI-Schlüssel |
ASVNSCAISPNPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=C3C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


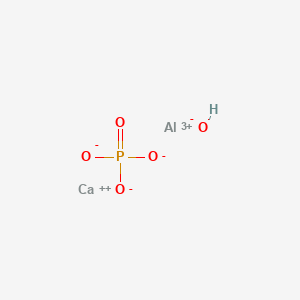
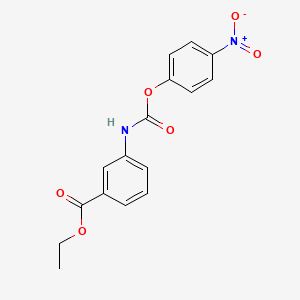
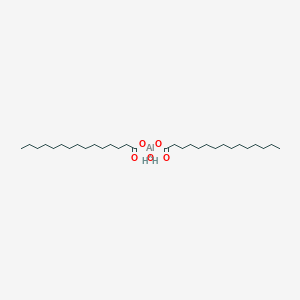


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

